molecular formula C14H13F3N4 B6443178 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline CAS No. 2640830-43-7

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline

Cat. No.: B6443178
CAS No.: 2640830-43-7
M. Wt: 294.27 g/mol
InChI Key: WBZIDQKGIDWNBI-UHFFFAOYSA-N
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Description

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, an azetidine ring, and a pyrimidine moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyrimidine moiety and the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-methyl-aniline
  • **3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-chloro-aniline
  • **3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-fluoro-aniline

Uniqueness

The presence of the trifluoromethyl group in 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline distinguishes it from similar compounds. This group significantly influences the compound’s chemical reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c15-14(16,17)11-4-9(5-12(18)6-11)10-7-19-13(20-8-10)21-2-1-3-21/h4-8H,1-3,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIDQKGIDWNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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